Cas no 1094071-11-0 (5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid)

5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-Thiophenecarboxylic acid
- 5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid
- 5-(tert-butoxycarbonylamino)thiophene-2-carboxylic acid
- SJDHQBPIYARAPS-UHFFFAOYSA-N
- 5-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid
- 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid
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- MDL: MFCD12177582
- Inchi: 1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-5-4-6(16-7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
- InChI Key: SJDHQBPIYARAPS-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC=C1NC(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 287
- Topological Polar Surface Area: 104
5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-199331-5.0g |
5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
1094071-11-0 | 95% | 5g |
$4655.0 | 2023-05-31 | |
Enamine | EN300-199331-1.0g |
5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
1094071-11-0 | 95% | 1g |
$1121.0 | 2023-05-31 | |
TRC | B702525-50mg |
5-{[(tert-Butoxy)carbonyl]amino}thiophene-2-carboxylic Acid |
1094071-11-0 | 50mg |
$ 295.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D657090-250mg |
5-([(TERT-BUTOXY)CARBONYL]AMINO)THIOPHENE-2-CARBOXYLIC ACID |
1094071-11-0 | 95% | 250mg |
$950 | 2024-08-03 | |
Enamine | EN300-199331-0.25g |
5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
1094071-11-0 | 95% | 0.25g |
$555.0 | 2023-05-31 | |
eNovation Chemicals LLC | D657090-250mg |
5-([(TERT-BUTOXY)CARBONYL]AMINO)THIOPHENE-2-CARBOXYLIC ACID |
1094071-11-0 | 95% | 250mg |
$950 | 2025-02-19 | |
Aaron | AR01B8SJ-250mg |
5-{[(tert-Butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
1094071-11-0 | 95% | 250mg |
$789.00 | 2025-02-14 | |
Aaron | AR01B8SJ-2.5g |
5-{[(tert-Butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
1094071-11-0 | 95% | 2.5g |
$3264.00 | 2025-02-14 | |
A2B Chem LLC | AW03127-500mg |
5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
1094071-11-0 | 95% | 500mg |
$957.00 | 2024-04-20 | |
A2B Chem LLC | AW03127-250mg |
5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid |
1094071-11-0 | 95% | 250mg |
$620.00 | 2024-04-20 |
5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid Related Literature
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid
Research Brief on 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid (CAS: 1094071-11-0)
5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid (CAS: 1094071-11-0) is a thiophene-based carboxylic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted its potential in modulating protein-protein interactions and its role as a key building block in drug discovery pipelines.
One of the most notable applications of 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid is its incorporation into the synthesis of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have utilized this compound to develop novel inhibitors targeting specific kinases, leveraging its structural features to enhance binding affinity and selectivity. Recent publications in journals such as the Journal of Medicinal Chemistry have demonstrated its efficacy in preclinical models.
In addition to its role in kinase inhibitor development, 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid has been explored as a scaffold for the design of proteolysis-targeting chimeras (PROTACs). PROTACs are a promising class of therapeutics that facilitate the targeted degradation of disease-causing proteins. The thiophene moiety of this compound provides a stable platform for linking E3 ligase binders to target proteins, enabling the development of highly specific degraders. Recent advancements in this area have been documented in high-impact journals, underscoring the compound's versatility.
The synthesis and characterization of 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid have also been the subject of recent methodological improvements. Researchers have reported optimized protocols for its preparation, focusing on yield enhancement and purity control. These advancements are critical for scaling up production and ensuring reproducibility in industrial and academic settings. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry have been employed to confirm the compound's structural integrity.
Looking ahead, the potential applications of 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid are expected to expand further. Ongoing research is investigating its utility in the development of covalent inhibitors and bifunctional molecules. Additionally, its compatibility with modern synthetic methodologies, such as click chemistry and late-stage functionalization, positions it as a valuable tool for medicinal chemists. Future studies will likely explore its role in emerging therapeutic modalities, including targeted protein degradation and allosteric modulation.
In conclusion, 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid (CAS: 1094071-11-0) represents a critical intermediate in contemporary drug discovery efforts. Its applications span kinase inhibitor design, PROTAC development, and beyond, supported by recent methodological advancements and preclinical validations. As the field of chemical biology continues to evolve, this compound is poised to play an increasingly prominent role in the development of next-generation therapeutics.
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